5-Bromo-3-(2-hydroxyethoxy)-pyridine
Description
Overview of Halogenated Pyridine (B92270) Scaffolds in Chemical Research
Halogenated organic compounds, particularly those containing bromine, are exceptionally valuable in chemical research. The introduction of a halogen atom onto a pyridine scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com Brominated pyridines, in particular, are highly versatile synthetic intermediates. nbinno.com The carbon-bromine bond serves as a key functional handle for a variety of powerful chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, providing a robust platform for molecular diversification.
This synthetic accessibility allows researchers to systematically modify the pyridine core, attaching a wide range of other functional groups and molecular fragments. This capability is a cornerstone of modern drug discovery, where the rapid generation of analogues is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds. Consequently, halogenated pyridine scaffolds are frequently employed in the synthesis of complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents. chemimpex.comacs.org
Below is a table summarizing key attributes of the pyridine scaffold that make it significant in chemical research.
Table 1: Noteworthy Properties of the Pyridine Scaffold| Property | Significance in Chemical Research |
|---|---|
| Aromaticity | Provides chemical stability to the core structure. |
| Nitrogen Heteroatom | Acts as a hydrogen bond acceptor, improving solubility and target binding. |
| Planar Structure | Facilitates pi-stacking interactions with biological targets like enzymes and DNA. |
| Synthetic Versatility | The ring can be readily functionalized to modulate physicochemical properties. nih.gov |
| Bioisostere | Often used as a bioisosteric replacement for a benzene (B151609) ring to improve properties. patsnap.com |
Rationale for Investigating 5-Bromo-3-(2-hydroxyethoxy)-pyridine
The specific structure of this compound presents a compelling case for its investigation as a valuable chemical building block. The rationale for its study can be understood by dissecting its constituent parts:
The 5-Bromo Substituent: As previously noted, the bromine atom at the 5-position is a prime site for synthetic elaboration. Its presence immediately marks the molecule as a versatile precursor for creating a library of 5-substituted pyridine derivatives through established cross-coupling methodologies.
The 3-(2-hydroxyethoxy) Group: This side chain contributes several important features. The ether linkage (-O-) is generally more metabolically stable than an ester linkage and can influence the molecule's conformation. The terminal primary alcohol (-OH) is a crucial functional group that can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets and improving aqueous solubility. Furthermore, this hydroxyl group offers an additional site for further chemical modification, such as esterification or etherification, allowing for the attachment of other molecular fragments.
The combination of these features in a single molecule is highly advantageous. It provides two distinct and chemically orthogonal sites for modification—the C-Br bond and the terminal -OH group. This dual functionality allows for a multi-directional approach to synthesis, enabling the creation of complex and diverse molecular architectures from a single, well-defined starting material.
Scope and Academic Objectives for Research on this compound
Given its structural attributes, research focused on this compound would likely pursue several key academic objectives. The primary scope would be to establish its utility as a versatile intermediate in organic synthesis and medicinal chemistry.
Key Research Objectives:
Development of Efficient Synthetic Routes: A foundational objective would be to establish and optimize a high-yielding and scalable synthesis for this compound itself.
Exploration of Synthetic Utility: A major focus would be to demonstrate its versatility as a synthetic platform. This would involve systematically performing a range of cross-coupling reactions at the bromine position to synthesize novel 5-aryl, 5-alkynyl, and 5-alkyl pyridine derivatives. Concurrently, reactions involving the hydroxyl group would be explored.
Generation of Compound Libraries for Biological Screening: Leveraging its dual functionality, a key goal would be to generate diverse libraries of new chemical entities. These libraries could then be screened against various biological targets to identify potential lead compounds for drug discovery programs in areas such as oncology, infectious diseases, or neurodegenerative disorders, where pyridine-based molecules have shown promise. researchgate.netacs.org
Physicochemical Property Profiling: A systematic study of how modifications at either the bromine or hydroxyl position affect key molecular properties (e.g., solubility, lipophilicity, metabolic stability) would provide valuable data for rational drug design.
The table below outlines some examples of substituted pyridine derivatives and their areas of research, illustrating the potential pathways for derivatives of the title compound.
Table 2: Research Applications of Selected Pyridine Derivatives| Compound | Area of Research Application |
|---|---|
| Imidazo[1,2-a]pyridines | Investigated for anticancer properties. researchgate.net |
| Pyridine-ureas | Evaluated for in vitro anti-proliferative activity. |
| Thiazolyl Imidazo[1,2-a]pyridines | Studied for inhibition of tumor cell growth. researchgate.net |
| Pyridine-based Thiazolidinediones | Researched for antimicrobial activity. |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUXSYPUWVAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402388 | |
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284040-71-7 | |
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 5 Bromo 3 2 Hydroxyethoxy Pyridine
Retrosynthetic Disconnection Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-Bromo-3-(2-hydroxyethoxy)-pyridine, two primary disconnection approaches are considered. The first involves the disconnection of the ether bond (C-O), and the second targets the carbon-bromine bond (C-Br).
The most logical disconnection is at the ether linkage, which points to 5-bromo-3-hydroxypyridine and a two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, as the key synthons. This approach is generally preferred due to the relative ease of forming ether bonds.
Alternatively, disconnection of the C-Br bond would lead to 3-(2-hydroxyethoxy)-pyridine as a precursor, which would then need to be brominated. This route can be challenging due to the directing effects of the substituents on the pyridine (B92270) ring, potentially leading to a mixture of products.
Synthesis of Key Brominated Pyridine Precursors
A crucial step in the synthesis of the target molecule is the preparation of a suitably brominated pyridine precursor. This can be achieved through direct bromination or by converting other halogenated pyridines.
Direct Bromination Strategies
Direct bromination of pyridine derivatives can be a straightforward method for introducing a bromine atom onto the pyridine ring. For instance, the bromination of 2-aminopyridine (B139424) can be used to produce 2-amino-5-bromopyridine. orgsyn.org This reaction is typically carried out using bromine in acetic acid. orgsyn.org However, this method can sometimes lead to the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine. heteroletters.orgijssst.info Careful control of reaction conditions, such as temperature and stoichiometry, is essential to maximize the yield of the desired mono-brominated product. orgsyn.org
Similarly, the bromination of 4-pyridone has been studied, revealing that the reaction proceeds through the predominant pyridone tautomer at lower pH and via the conjugate anion at higher pH. cdnsciencepub.com The reactivity of these systems is comparable to that of substituted phenoxide ions. cdnsciencepub.com
Conversion from Other Halogenated Pyridines
In some synthetic routes, it may be advantageous to start with a different halogenated pyridine and convert it to the desired bromo-derivative. For example, 5-bromo-2-methoxy-3-nitropyridine (B130787) can be synthesized from 5-bromo-2-chloro-3-nitropyridine (B118568) by reaction with sodium methoxide (B1231860) in methanol. chemicalbook.com This nucleophilic aromatic substitution reaction proceeds in high yield. chemicalbook.com
Introduction of the 2-Hydroxyethoxy Moiety
Once the brominated pyridine precursor is obtained, the next critical step is the introduction of the 2-hydroxyethoxy group. This is typically achieved through etherification or alkylation reactions.
Etherification Reactions
The Williamson ether synthesis is a widely used and versatile method for forming ethers. byjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 5-bromo-3-hydroxypyridine with a suitable two-carbon electrophile.
The hydroxyl group of 3-bromo-5-hydroxypyridine (B18002) can undergo nucleophilic substitution with alkyl halides under alkaline conditions to yield the corresponding ether derivatives. chemicalbook.com The choice of base is crucial for the deprotonation of the hydroxyl group to form the more nucleophilic alkoxide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). organic-synthesis.com The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. byjus.com
The reaction of ethylene glycol with alcohols can also be used to form glycol ethers. google.com This process is often catalyzed by an acid. google.com
Alkylation Approaches
Alkylation is another viable strategy for introducing the 2-hydroxyethoxy group. This approach involves the reaction of a nucleophilic pyridine derivative with an electrophilic reagent containing the desired side chain. For this specific synthesis, the key intermediate would be 5-bromo-3-hydroxypyridine, which would be alkylated with a reagent like 2-bromoethanol or ethylene oxide.
The reaction with 2-bromoethanol would proceed via a Williamson ether synthesis mechanism as described above. When using ethylene oxide, the reaction is typically carried out in the presence of a base to deprotonate the hydroxypyridine, which then acts as a nucleophile to open the epoxide ring. This reaction is highly regioselective, with the nucleophile attacking one of the carbon atoms of the epoxide.
The table below summarizes the key reactions and reagents involved in the synthesis of this compound.
| Reaction Step | Starting Material | Reagent(s) | Product | Reaction Type |
| Bromination | 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine | Electrophilic Aromatic Substitution |
| Etherification | 5-Bromo-3-hydroxypyridine | 2-Bromoethanol, Base (e.g., NaH) | This compound | Williamson Ether Synthesis |
| Alkylation | 5-Bromo-3-hydroxypyridine | Ethylene Oxide, Base | This compound | Nucleophilic Ring Opening |
Considerations for Synthetic Yield and Purity
Achieving a high yield and purity in the synthesis of this compound requires careful management of potential side reactions and purification challenges.
Factors Affecting Yield:
Side Reactions: The primary competing reaction in a Williamson ether synthesis is elimination (E2), which can occur if the alkylating agent is secondary or tertiary. masterorganicchemistry.com The use of a primary electrophile like 2-chloroethanol (B45725) minimizes this risk. Another potential side reaction is C-alkylation, where the nucleophile attacks a carbon atom of the pyridine ring instead of the oxygen atom, though O-alkylation is generally favored for pyridones under these conditions. rsc.orgresearchgate.net
Reaction Completion: Ensuring the reaction goes to completion is vital for maximizing the yield. Incomplete reactions lead to a mixture of starting material and product, which can complicate purification and lower the isolated yield. wikipedia.org Reaction times may need to be extended, or microwave-assisted heating can be employed to accelerate the reaction and improve yields. wikipedia.org
Factors Affecting Purity:
Byproduct Formation: Besides the products of elimination or C-alkylation, byproducts can also arise from reactions with impurities in the starting materials or solvent.
Purification Efficiency: The final purity of the compound is highly dependent on the effectiveness of the isolation and purification steps. Column chromatography is often essential for removing closely related impurities. The choice of eluent system must be optimized to achieve good separation.
Residual Solvents: Trace amounts of high-boiling solvents like DMF can be difficult to remove. Co-evaporation with a lower-boiling solvent like toluene (B28343) or extensive drying under high vacuum may be necessary. researchgate.net
Laboratory syntheses using the Williamson ether reaction typically achieve yields in the range of 50–95%, though this is highly dependent on the specific substrates and conditions. wikipedia.org Industrial procedures can be optimized to achieve near-quantitative conversion. wikipedia.org
The following table outlines key considerations for maximizing yield and purity.
| Consideration | Factor | Impact on Synthesis |
| Yield | Choice of Alkylating Agent | Using a primary halide (2-chloroethanol) minimizes competing elimination reactions. masterorganicchemistry.com |
| Yield | Reaction Time | Insufficient time leads to incomplete conversion and lower yield. wikipedia.org |
| Purity | Solvent Selection | Polar aprotic solvents (DMF, Acetonitrile) favor the desired SN2 pathway over side reactions. wikipedia.orgrsc.org |
| Purity | Workup Procedure | Acidic washes are effective for removing basic impurities like pyridine. researchgate.net |
| Purity | Final Purification | Column chromatography and/or recrystallization are often required to achieve high analytical purity. |
Chemical Transformations and Derivatization Strategies of 5 Bromo 3 2 Hydroxyethoxy Pyridine
Functionalization at the Bromine Position
The bromine atom at the C5 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the electron-deficient pyridine ring is well-suited for such transformations.
Suzuki Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. researchgate.net For 5-Bromo-3-(2-hydroxyethoxy)-pyridine, a Suzuki coupling would involve its reaction with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. caltech.edumdpi.com This reaction is tolerant of a wide range of functional groups, including the hydroxyl group on the side chain. caltech.edu The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base like potassium phosphate (B84403) or potassium carbonate, is crucial for achieving high yields. caltech.edumdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. rsc.orgrsc.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. mdpi.comrsc.org Reacting this compound with a terminal alkyne under Sonogashira conditions allows for the introduction of an alkynyl substituent at the C5 position. The reaction is generally carried out under mild, basic conditions, often using an amine base like triethylamine, which can also serve as the solvent. rsc.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. chemicalbook.comresearchgate.net This transformation is catalyzed by a palladium complex in the presence of a base. chemicalbook.com The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would yield a product with a new vinyl group attached to the C5 position of the pyridine ring. The stereoselectivity of the Heck reaction typically results in the trans isomer of the product. chemicalbook.com
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Temperature |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄, K₂CO₃ | Dioxane/Water, Toluene (B28343) | 80-100 °C |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 60 °C |
| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |
Nucleophilic Substitution Reactions
The bromine atom on the pyridine ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. In this addition-elimination process, the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the bromide leaving group.
For halopyridines, the reactivity towards SNAr is dependent on the position of the halogen relative to the ring nitrogen. Positions C2 and C4 are activated towards nucleophilic attack because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The C3 position, however, is significantly less reactive as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. Consequently, nucleophilic substitution at the C5 position of this compound generally requires harsh reaction conditions or the use of very strong nucleophiles. Examples of nucleophiles that can displace bromide from activated aromatic systems include alkoxides, amines, and thiols. researchgate.net
Reactions Involving the Hydroxyethoxy Side Chain
The primary hydroxyl group on the ethoxy side chain offers another site for chemical modification, including oxidation, cyclization, and derivatization.
Oxidation and Reduction Reactions
The primary alcohol of the hydroxyethoxy group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 2-((5-bromopyridin-3-yl)oxy)acetaldehyde. youtube.com The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of the carboxylic acid, 2-((5-bromopyridin-3-yl)oxy)acetic acid. youtube.comkhanacademy.org
Conversely, while the hydroxyl group is already in a reduced state, chemical strategies could involve its removal. This would typically require initial conversion of the hydroxyl to a better leaving group (e.g., a tosylate) followed by reductive cleavage using a reagent like lithium aluminum hydride.
Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic structures through intramolecular cyclization. One potential strategy involves converting the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a strong base could then induce an intramolecular reaction. For example, if a nucleophilic center were introduced at the C4 or C6 position of the pyridine ring, an intramolecular SNAr or other ring-closing reaction could lead to the formation of a fused ring system.
Another approach could involve a domino reaction, where an initial intermolecular reaction at the bromine position is followed by an intramolecular cyclization involving the side chain. For instance, a Sonogashira coupling could introduce a group that subsequently reacts with the hydroxyl moiety to form a new ring. mdpi.com
Derivatization of the Hydroxyl Group
The primary hydroxyl group can be readily derivatized to form esters, ethers, or silyl (B83357) ethers, which can alter the compound's physical properties or serve as protecting groups in multi-step syntheses.
Esterification: The hydroxyl group can be acylated to form esters. A common method is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. caltech.educaltech.edureddit.com For example, treatment with acetic anhydride and pyridine would yield 2-((5-bromopyridin-3-yl)oxy)ethyl acetate. caltech.edursc.orgcaltech.edu Pyridine acts as a nucleophilic catalyst in this reaction. reddit.com
Silylation: To protect the hydroxyl group or to increase the compound's volatility for gas chromatography, it can be converted into a silyl ether. This is typically achieved by reacting the alcohol with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. rsc.org
Table 2: Common Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagent | Catalyst/Base | Product Functional Group |
| Acylation (Esterification) | Acetic Anhydride | Pyridine | Acetate Ester |
| Acylation (Esterification) | Benzoyl Chloride | Triethylamine | Benzoate Ester |
| Silylation | Trimethylsilyl Chloride (TMSCl) | Imidazole | Trimethylsilyl (TMS) Ether |
| Silylation | tert-Butyldimethylsilyl Chloride (TBDMSCl) | Imidazole | tert-Butyldimethylsilyl (TBDMS) Ether |
Transformations at the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound is a key site for chemical transformations, influencing the compound's electronic properties and providing a handle for further derivatization. Common reactions at the pyridine nitrogen include N-alkylation and N-oxidation, leading to the formation of pyridinium salts and pyridine N-oxides, respectively.
N-Alkylation
The N-alkylation of pyridines involves the reaction of the lone pair of electrons on the nitrogen atom with an electrophilic alkylating agent, resulting in the formation of a quaternary pyridinium salt. This transformation alters the electronic nature of the pyridine ring, making it more susceptible to nucleophilic attack. While specific studies on the N-alkylation of this compound are not extensively documented, the reactivity can be inferred from studies on related 2-alkoxypyridines.
In a general approach, a 2-alkoxypyridine can react with an alkyl halide to generate a pyridinium salt. acs.org The reaction is typically regioselective, favoring N-alkylation over O-alkylation of the alkoxy group. acs.org However, a potential side reaction is the N-alkylation of the starting alkoxypyridine by the alkyl halide produced as a byproduct. acs.org A study on the N-alkylation of N-aminopyridinium salts demonstrated that treatment with an alkyl iodide in the presence of a base like cesium carbonate can lead to the formation of the corresponding N-alkylated pyridinium amine. chemrxiv.org
Table 1: Examples of N-Alkylation Reactions on Pyridine Derivatives
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| N-aminopyridinium derivative | Hexyliodide | CsOAc | MeCN | 70 | N-hexylpyridinium amine | 98 | chemrxiv.org |
| N-aminopyridinium derivative | Hexyliodide | Cs2CO3 | MeCN | 70 | Secondary amine (via in situ depyridylation) | - | chemrxiv.org |
| 2-Alkoxypyridine (on solid phase) | Alkyl halides | - | - | - | N-alkylated 2-pyridones | High | acs.org |
N-Oxidation
The oxidation of the pyridine nitrogen in this compound would yield the corresponding pyridine N-oxide. This transformation can significantly alter the reactivity of the pyridine ring, facilitating certain substitution reactions. The N-oxide functionality can act as an electron-donating group through resonance, activating the 2- and 4-positions towards electrophilic attack, while the oxygen atom itself can be a site for further reactions.
Various oxidizing agents have been employed for the N-oxidation of pyridines. arkat-usa.org Common reagents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. arkat-usa.org Studies on 3-substituted pyridines have shown that they can be converted to their corresponding N-oxides, although the yields can vary depending on the substituent and the oxidizing agent used. arkat-usa.orgnih.gov For instance, the oxidation of 3-substituted pyridines with m-CPBA has been reported to give higher yields compared to other oxidizing agents. arkat-usa.org
Table 2: Reagents for N-Oxidation of Pyridine Derivatives
| Pyridine Derivative | Oxidizing Agent | Catalyst/Solvent | Product | Reference |
| 3-Substituted pyridines | m-Chloroperoxybenzoic acid (m-CPBA) | - | 3-Substituted pyridine N-oxides | arkat-usa.org |
| 3-Substituted pyridines | 30% H2O2 | Glacial acetic acid | 3-Substituted pyridine N-oxides | arkat-usa.org |
| Pyridine, 3-methylpyridine, 3-chloropyridine | In vivo metabolic oxidation | - | Corresponding N-oxides | nih.gov |
Other Selective Functional Group Interconversions
Beyond transformations at the nitrogen atom, the bromine and the 2-hydroxyethoxy substituents on the pyridine ring of this compound offer multiple avenues for selective functional group interconversions. These include cross-coupling reactions at the C-Br bond and modifications of the hydroxyethoxy side chain.
Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.org The Suzuki reaction is widely used for the synthesis of biaryls and has been successfully applied to various bromo-pyridine derivatives. nih.gov For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been coupled with a range of arylboronic acids in good yields. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a base. wikipedia.org This method is a significant improvement over harsher, classical methods for the synthesis of aryl amines. wikipedia.org The reaction has been demonstrated on bromo-pyridines, such as the coupling of 2-bromo-6-methyl pyridine with cyclohexane-1,2-diamine. chemspider.com
Cyanation: The bromo substituent can be replaced with a cyano group through a palladium- or copper-catalyzed cyanation reaction. rsc.org This transformation is valuable for introducing a nitrile functionality, which can be further elaborated. The Rosenmund-von Braun reaction, using a copper(I) cyanide, is a classic method for this conversion. More modern methods often employ palladium catalysts with cyanide sources like potassium ferrocyanide. researchgate.net
Table 3: Examples of Cross-Coupling Reactions on Bromo-Pyridine Derivatives
| Reaction Type | Bromo-Pyridine Substrate | Coupling Partner | Catalyst | Base | Product Type | Reference |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 5-Aryl-2-methylpyridin-3-amine | nih.gov |
| Buchwald-Hartwig | 2-Bromo-6-methyl pyridine | Cyclohexane-1,2-diamine | [Pd2(dba)3] / (±)-BINAP | NaOtBu | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
| Cyanation | 5-Bromopyrimidine | K4[Fe(CN)6] | CuI | Na2CO3 | 5-Cyanopyrimidine | researchgate.net |
Transformations of the 2-Hydroxyethoxy Side Chain
The 2-hydroxyethoxy group presents opportunities for further functionalization, including oxidation of the alcohol and cleavage of the ether linkage.
Oxidation: The primary alcohol of the 2-hydroxyethoxy group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The oxidation of alkyl side chains on aromatic rings is a well-established transformation. libretexts.org For instance, the oxidation of a 2-hydroxyethyl group on a pyrazole (B372694) ring has been shown to yield the corresponding acetic acid derivative. researchgate.net
Ether Cleavage: The ether bond in the 2-hydroxyethoxy side chain could potentially be cleaved under harsh acidic conditions, for example, using strong hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org This would result in the formation of a 3-hydroxypyridine (B118123) derivative and a halogenated ethanol. However, ether cleavage generally requires strenuous conditions due to the stability of the ether linkage. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 2 Hydroxyethoxy Pyridine
Vibrational Spectroscopy (FT-IR, FT-Raman)
FT-IR Spectroscopy: The FT-IR spectrum of 5-Bromo-3-(2-hydroxyethoxy)-pyridine is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. A prominent broad band would be anticipated in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group would likely be observed in the 2960-2850 cm⁻¹ region.
The C=C and C=N stretching vibrations within the pyridine ring are predicted to produce a series of sharp bands in the 1600-1400 cm⁻¹ range. The C-O stretching vibrations of the ether and alcohol functionalities are expected to give rise to strong absorptions in the 1260-1000 cm⁻¹ region. The presence of the bromine atom attached to the pyridine ring would result in a C-Br stretching vibration, typically observed in the lower frequency region of 700-500 cm⁻¹.
FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum and would provide information about the substitution pattern. The C-Br stretching vibration is also expected to be Raman active. Non-polar bonds, such as the C-C backbone of the ethoxy group, may show stronger signals in the Raman spectrum compared to the IR spectrum.
Predicted Vibrational Spectroscopy Data for this compound:
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3400-3200 (broad) | Weak | Hydroxyl group |
| Aromatic C-H stretch | 3100-3000 | Strong | Pyridine ring |
| Aliphatic C-H stretch | 2960-2850 | Medium | Ethoxy group |
| C=C, C=N stretch | 1600-1400 | Strong | Pyridine ring |
| C-O stretch | 1260-1000 | Medium | Ether and alcohol |
| C-Br stretch | 700-500 | Strong | Bromo substituent |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
High-resolution NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 2-hydroxyethoxy side chain. The three aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons would likely exhibit small coupling constants (meta and para couplings). The proton at the C2 position is expected to be the most deshielded, followed by the proton at the C6 position, and then the proton at the C4 position.
The protons of the 2-hydroxyethoxy group would appear in the upfield region. The two methylene (B1212753) groups (-O-CH₂-CH₂-OH) would likely appear as two triplets, assuming free rotation, due to coupling with each other. The chemical shifts would be expected around δ 3.5-4.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the downfield region (δ 110-160 ppm). The carbon atom bearing the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the oxygen of the ethoxy group (C3) would also be shifted downfield. The two aliphatic carbons of the hydroxyethoxy group would appear in the upfield region (δ 60-70 ppm).
2D NMR Techniques: To confirm the assignments made from the 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the coupled protons, for instance, between the two methylene groups of the ethoxy chain and between the aromatic protons. An HSQC spectrum would reveal the direct one-bond correlations between the protons and their attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.
Predicted NMR Data for this compound:
¹H NMR (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2 |
| ~8.0 | d | 1H | H-6 |
| ~7.4 | t | 1H | H-4 |
| ~4.2 | t | 2H | -O-CH₂- |
| ~3.9 | t | 2H | -CH₂-OH |
| Variable | br s | 1H | -OH |
¹³C NMR (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-3 |
| ~145 | C-2 |
| ~142 | C-6 |
| ~125 | C-4 |
| ~115 | C-5 |
| ~70 | -O-CH₂- |
| ~61 | -CH₂-OH |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₇H₈BrNO₂). The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragment ions, with two peaks of almost equal intensity separated by two mass units. This isotopic signature serves as a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted HRMS Data:
Calculated Exact Mass for C₇H₈⁷⁹BrNO₂ [M]⁺: 216.9793
Calculated Exact Mass for C₇H₈⁸¹BrNO₂ [M]⁺: 218.9772
The observation of this isotopic doublet with high mass accuracy in an HRMS analysis would provide strong evidence for the proposed molecular formula.
X-ray Crystallography for Solid-State Structure Analysis (if applicable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom, or halogen bonding involving the bromine atom. Such an analysis would provide unequivocal confirmation of the connectivity and conformation of the molecule. However, as of now, there is no publicly available crystal structure data for this compound.
Computational Chemistry and Theoretical Investigations of 5 Bromo 3 2 Hydroxyethoxy Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the properties of molecules. nih.gov These methods, rooted in the principles of quantum mechanics, can determine molecular geometries, electronic structures, and other physicochemical characteristics. acs.org
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. nih.govniscpr.res.in This approach is based on the principle that the energy of a molecule can be determined from its electron density. acs.org Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, which represents the most stable conformation. q-chem.com For substituted pyridines, DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netniscpr.res.inaps.orgwu.ac.th
The optimization process involves iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located. The resulting optimized structure provides a theoretical model of the molecule's three-dimensional shape.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine (B92270) Derivative Calculated by DFT This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.905 |
| C-O (ether) | 1.370 | |
| C-N (pyridine) | 1.335 | |
| O-H | 0.965 | |
| Bond Angle (°) | C-C-Br | 119.5 |
| C-O-C | 118.0 | |
| C-N-C | 117.0 |
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. uoc.gr These methods, such as Hartree-Fock (HF), provide a detailed description of the electronic structure of a molecule by solving the Schrödinger equation. nih.gov While computationally more demanding than DFT, ab initio methods can offer high accuracy for electronic properties. For pyridine and its derivatives, these calculations can elucidate the distribution of electrons within the molecule and the nature of its molecular orbitals. researchgate.net
Analysis of Molecular Electronic Structure
Understanding the electronic structure of a molecule is crucial for predicting its chemical behavior and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. numberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.comwuxiapptec.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For substituted pyridines, the nature and position of substituents can significantly influence the energies of the frontier orbitals and, consequently, the reactivity of the molecule. mdpi.comresearchgate.netnih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative This table presents hypothetical data to illustrate the typical output of a HOMO-LUMO analysis.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. researchgate.netwisc.eduq-chem.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edusci-hub.se
NBO analysis provides a quantitative measure of the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net This information is valuable for understanding hyperconjugative and resonance effects within the molecule. For pyridine derivatives, NBO analysis can reveal the interactions between the lone pair electrons on the nitrogen and oxygen atoms with the aromatic ring, as well as the influence of the bromine substituent on the electronic structure. niscpr.res.inniscpr.res.in
Table 3: Illustrative NBO Analysis for a Substituted Pyridine Derivative This table presents hypothetical data to illustrate the typical output of an NBO analysis, showing key donor-acceptor interactions and their stabilization energies (E(2)).
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C) | 25.5 |
| LP(2) O (ether) | σ(C-C) | 5.2 |
| π(C=C) | π*(C=C) | 18.9 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. wolfram.commdpi.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.comresearchgate.net Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.netscispace.com
For 5-Bromo-3-(2-hydroxyethoxy)-pyridine, the MEP map would likely show negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its electrophilic character. The MEP map provides a valuable visual guide to the reactive sites of the molecule. nih.gov
Prediction of Spectroscopic Parameters
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, Density Functional Theory (DFT) would be the most common method employed for this purpose. niscpr.res.innih.gov
Theoretical Vibrational Frequencies: By calculating the harmonic vibrational frequencies using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical infrared (IR) and Raman spectrum can be generated. niscpr.res.inresearchgate.net These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups within the molecule. For instance, the calculations would predict the stretching frequencies for the O-H group in the hydroxyethoxy side chain, the C-Br bond, the C-O and C-N bonds within the pyridine ring, and the various C-H bonds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.in These theoretical chemical shifts are valuable for interpreting experimental NMR spectra, helping to assign specific peaks to the corresponding hydrogen and carbon atoms in the this compound structure. The predicted shifts would be influenced by the electronic environment of each nucleus, which is dictated by the presence of the bromine atom, the nitrogen in the pyridine ring, and the hydroxyethoxy substituent.
A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate how such data would be organized.
Table 1: Hypothetical Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Key IR Frequencies (cm⁻¹) | |
| O-H stretch | ~3400 |
| C-H (aromatic) stretch | ~3100 |
| C-H (aliphatic) stretch | ~2900 |
| C=N stretch | ~1600 |
| C-Br stretch | ~600 |
| ¹H NMR Chemical Shifts (ppm) | |
| H (aromatic) | 7.0 - 8.5 |
| H (CH₂-O, pyridine) | ~4.2 |
| H (CH₂-OH) | ~3.8 |
| H (OH) | Variable |
| ¹³C NMR Chemical Shifts (ppm) | |
| C (aromatic, C-Br) | ~110 |
| C (aromatic) | 120 - 150 |
| C (CH₂-O, pyridine) | ~70 |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Reactivity Descriptors and Conceptual DFT Analysis
Conceptual DFT provides a framework for understanding and predicting the chemical reactivity of molecules. nih.gov By calculating various electronic properties, insights into the reactive behavior of this compound can be gained.
Fukui Functions: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while certain carbon atoms in the pyridine ring may be susceptible to nucleophilic attack.
Electrophilicity Index: The electrophilicity index provides a quantitative measure of the electrophilic character of a molecule. A higher value suggests a greater propensity to accept electrons. The calculation of this index for this compound would help in understanding its potential to react with nucleophiles.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most involved in electron donation and acceptance.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value/Information |
|---|---|
| HOMO Energy | Would indicate electron-rich regions, likely on the pyridine ring and oxygen atoms. |
| LUMO Energy | Would indicate electron-deficient regions, potentially on the carbon atoms of the pyridine ring. |
| HOMO-LUMO Gap | A smaller gap would suggest higher polarizability and greater chemical reactivity. nih.gov |
| Fukui Functions | Would identify specific atoms as the most likely sites for electrophilic and nucleophilic attack. |
| Electrophilicity Index | Would provide a quantitative measure of its ability to act as an electrophile. |
Note: This table describes the type of information that would be obtained from such an analysis.
Conformational Analysis and Potential Energy Surfaces
The flexible hydroxyethoxy side chain of this compound allows for multiple conformations. A conformational analysis would be performed to identify the most stable three-dimensional structures of the molecule. This involves systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface. The global minimum on this surface corresponds to the most stable conformer. These studies are essential as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, theoretical studies could investigate the mechanisms of substitution reactions at the pyridine ring or reactions involving the hydroxyl group of the side chain.
Applications and Functional Roles of 5 Bromo 3 2 Hydroxyethoxy Pyridine in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The strategic placement of functional groups on the pyridine (B92270) ring of 5-Bromo-3-(2-hydroxyethoxy)-pyridine underpins its utility as a versatile building block in organic synthesis. The bromine atom at the 5-position serves as a handle for cross-coupling reactions, while the hydroxyethoxy group at the 3-position offers a site for further functionalization or can influence the molecule's solubility and binding properties.
Substituted bromopyridines are crucial intermediates in the pharmaceutical industry. For instance, the closely related compound, 2-amino-5-bromo-3-hydroxypyridine, is a key intermediate in the synthesis of the antitumor drug lorlatinib. google.com The synthesis of this compound would likely start from 3-hydroxy-5-bromopyridine, which can be synthesized from 2-furfurylamine. google.com The hydroxy group of 3-hydroxy-5-bromopyridine can then be alkylated. A common method to introduce a 2-hydroxyethoxy group is through a reaction with ethylene (B1197577) oxide. nih.gov This process, known as hydroxyethylation, would yield this compound.
The resulting molecule, with its reactive bromine atom, is primed for participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl, heteroaryl, or alkyl groups at the position of the bromine atom. mdpi.com This capability allows for the construction of complex molecular frameworks from relatively simple precursors.
Table 1: Key Reactions for the Functionalization of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| Etherification of the hydroxyl group | Alkyl halide, base | Ether linkage |
| Esterification of the hydroxyl group | Acyl chloride or carboxylic acid | Ester linkage |
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov The pyridine nucleus in this compound serves as a foundational structure upon which more complex heterocyclic systems can be built. The bromine atom facilitates the annulation of additional rings onto the pyridine core. For example, through a series of reactions that might include an initial cross-coupling followed by an intramolecular cyclization, it is possible to construct fused bicyclic or polycyclic heterocyclic systems. Such scaffolds are of great interest in drug discovery due to their rigid conformations and ability to present functional groups in a well-defined three-dimensional space.
Development of Functional Derivatives for Targeted Applications
The presence of the hydroxyethoxy side chain in this compound provides a convenient point for the development of functional derivatives with tailored properties. The terminal hydroxyl group can be readily modified through esterification, etherification, or conversion to other functional groups. This allows for the attachment of various molecular entities, including but not limited to:
Pharmacophores: For the development of new therapeutic agents.
Fluorophores: For the creation of fluorescent probes for biological imaging.
Polymerizable groups: For the synthesis of functional polymers.
By strategically modifying this side chain, researchers can fine-tune the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and ability to interact with biological targets or material surfaces. The versatility of the pyridine scaffold is widely recognized in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic motif. nih.gov
Coordination Chemistry and Organometallic Complexes
Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. researchgate.net Furthermore, the oxygen atoms of the hydroxyethoxy side chain could potentially participate in chelation, leading to the formation of more stable, multidentate coordination complexes.
The electronic properties of the pyridine ligand, and consequently the properties of the resulting metal complex, can be influenced by the substituents on the ring. The electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxyethoxy group in this compound would modulate the Lewis basicity of the pyridine nitrogen, thereby affecting the strength of the metal-ligand bond. The rich coordination chemistry of pyridine-type ligands has been instrumental in incorporating various metal ions into functional materials. nih.gov
The formation of organometallic complexes with metals such as palladium, platinum, ruthenium, or iridium could lead to catalysts for organic synthesis, novel therapeutic agents, or materials with interesting electronic and photophysical properties.
Potential in Advanced Materials Research (e.g., Photoluminescent or Optoelectronic Materials)
The combination of the electron-rich hydroxyethoxy group and the electron-withdrawing bromine atom, along with the aromatic pyridine core, could give rise to intramolecular charge transfer (ICT) characteristics upon photoexcitation. By further extending the conjugation of the molecule through cross-coupling reactions at the bromine position, it may be possible to tune the emission wavelength and quantum yield. Functionalized organic chromophores are of interest for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. chemrxiv.org For instance, the photoluminescence of europium complexes has been shown to be enhanced when deposited on terpyridine-functionalized porous silicon surfaces, highlighting the role of functionalized pyridines in advanced materials. mdpi.com
Investigations into Structure Activity Relationships and Molecular Interactions of 5 Bromo 3 2 Hydroxyethoxy Pyridine Derivatives
Systematic Structural Modifications and their Influence on Molecular Properties
Information regarding the systematic structural modification of 5-Bromo-3-(2-hydroxyethoxy)-pyridine and the resulting influence on its molecular properties is not available in the public domain. Such studies would typically involve the synthesis of analogues with variations at the bromine position (e.g., replacement with other halogens or aryl groups), modifications of the hydroxyethoxy side chain (e.g., altering its length, introducing branching, or replacing the hydroxyl group), and substitutions at other positions of the pyridine (B92270) ring. The impact of these changes on physicochemical properties like solubility, lipophilicity, and metabolic stability would be crucial for drug development but remains uncharacterized for this specific compound series.
Computational Modeling of Molecular Recognition and Binding Affinities
There are no publicly available computational studies detailing the molecular recognition and binding affinities of this compound derivatives. Such research would typically employ techniques like molecular docking and molecular dynamics simulations to predict how these compounds might interact with the active sites of specific biological targets, such as kinases or G-protein coupled receptors. nih.gov Without experimental data on the biological activity of these compounds, computational models to predict their binding affinities cannot be developed or validated.
Ligand Design and Optimization Principles Utilizing the this compound Scaffold
The principles for ligand design and optimization that specifically utilize the this compound scaffold have not been described in the literature. Establishing these principles would require a foundational understanding of the structure-activity relationships of its derivatives, which is currently lacking. In general, ligand design strategies for pyridine-based scaffolds often focus on leveraging the hydrogen bonding capabilities of the pyridine nitrogen and attached functional groups, as well as the potential for aromatic interactions. mdpi.com
Elucidation of Molecular Interaction Mechanisms
Without identified biological targets and active derivatives of this compound, the elucidation of their molecular interaction mechanisms is not possible. This section would typically detail how these compounds bind to their target proteins at a molecular level, identifying key amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that are critical for their biological effect.
Conclusion and Future Research Perspectives on 5 Bromo 3 2 Hydroxyethoxy Pyridine
Identification of Unexplored Research Avenues and Challenges
The absence of existing data inherently defines the entire field of study for 5-Bromo-3-(2-hydroxyethoxy)-pyridine as an unexplored avenue. Key research areas that remain open include:
Synthesis and Characterization: The primary challenge is the development and optimization of a reliable synthetic route to produce the compound with high purity and yield. Following a successful synthesis, comprehensive characterization using modern analytical techniques (such as NMR, Mass Spectrometry, and X-ray crystallography) would be required to fully elucidate its structural and electronic properties.
Physicochemical Properties: Basic properties such as solubility, stability, melting point, and pKa have not been determined. Understanding these characteristics is fundamental for any future application.
Biological Activity Screening: The pyridine (B92270) scaffold is a well-known privileged structure in medicinal chemistry. Therefore, a significant unexplored avenue is the screening of this compound for potential biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory effects.
Reactivity and Derivatization: The reactivity of the compound has not been studied. The presence of the bromine atom suggests potential for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would open pathways to a wide array of novel derivatives. The hydroxyl group also offers a site for further functionalization.
Future Directions in Synthetic, Computational, and Applied Research
The future for this compound is entirely dependent on foundational research. The following table outlines potential future directions:
| Research Area | Future Directions |
| Synthetic Chemistry | Development of novel, efficient, and scalable synthetic pathways. Exploration of its use as a building block in the synthesis of more complex molecules and functional materials. Investigation into creating a library of derivatives through reactions at the bromine and hydroxyl sites. |
| Computational Chemistry | In silico studies to predict molecular properties, including electronic structure, reactivity, and potential interactions with biological targets. Density Functional Theory (DFT) calculations could provide insights into its stability and spectroscopic characteristics, guiding experimental work. |
| Applied Research | Medicinal Chemistry: Screening for bioactivity to identify potential therapeutic applications. If activity is found, subsequent structure-activity relationship (SAR) studies would be crucial. Materials Science: Investigating its potential as a monomer or precursor for functional polymers, liquid crystals, or organic electronics, leveraging the properties of the substituted pyridine ring. |
Q & A
Basic: What synthetic strategies are recommended for preparing 5-Bromo-3-(2-hydroxyethoxy)-pyridine?
Methodological Answer:
The synthesis of this compound can be approached via nucleophilic substitution or direct functionalization of pre-brominated pyridine derivatives. For example:
- Step 1 : Start with a pyridine scaffold substituted with a leaving group (e.g., Cl or OH) at position 3. Bromination at position 5 can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .
- Step 2 : Introduce the 2-hydroxyethoxy group via nucleophilic substitution. Ethylene glycol derivatives (e.g., 2-chloroethanol) can react with the hydroxyl or halogenated intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify using silica gel chromatography with ethyl acetate/heptane gradients .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For example, the hydroxyethoxy group’s protons appear as a triplet (δ ~3.8–4.2 ppm) and a singlet for the hydroxyl proton (δ ~5.0 ppm, exchangeable in D₂O) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS. The expected [M+H] peak for C₇H₈BrNO₂ is 218.05 (adjust based on exact substituents) .
- HPLC-PDA : Assess purity using reverse-phase C18 columns with acetonitrile/water gradients. A retention time shift under acidic vs. neutral conditions can indicate hydroxyl group reactivity .
Advanced: What cross-coupling reactions are feasible with this compound in medicinal chemistry?
Methodological Answer:
The bromine at position 5 enables Suzuki-Miyaura or Sonogashira couplings for drug discovery:
- Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ in THF/H₂O (80°C, 12h). Monitor for debromination side reactions .
- Sonogashira Coupling : Use terminal alkynes (e.g., ethynyltrimethylsilane) with PdCl₂(PPh₃)₂ and CuI in DMF/Et₃N. Purify products via flash chromatography (heptane:EtOAc = 7:3) .
Note : The hydroxyethoxy group may require protection (e.g., silylation) to prevent undesired reactivity during coupling .
Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer:
Contradictions often arise from kinetic vs. thermodynamic control or solvent effects :
- Case Study : If bromination yields drop at larger scales, optimize stoichiometry (e.g., NBS:substrate ratio) and use slow reagent addition to control exothermicity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates. For hydroxyethoxy group reactions, DMF enhances solubility but may promote side reactions; add molecular sieves to scavenge water .
- In-Situ Monitoring : Use FT-IR or ReactIR to detect intermediate species and adjust reaction parameters dynamically .
Advanced: How to design structure-activity relationship (SAR) studies using derivatives of this compound?
Methodological Answer:
Focus on modifying substituents to probe pharmacological activity:
- Variation 1 : Replace the hydroxyethoxy group with methoxy or ethoxy to study hydrogen bonding’s role in target binding .
- Variation 2 : Introduce electron-withdrawing groups (e.g., NO₂) at position 2 to assess electronic effects on reactivity .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent Hammett parameters .
Advanced: How to address discrepancies in NMR data for synthesized derivatives?
Methodological Answer:
Discrepancies may stem from tautomerism or residual solvents :
- Tautomer Analysis : For compounds with hydroxyl groups, record NMR in DMSO-d₆ and CDCl₃ to observe proton exchange effects. Compare with computational predictions (DFT at B3LYP/6-31G*) .
- Impurity Identification : Use HSQC or COSY to distinguish between product peaks and byproducts (e.g., dehalogenated species). Spiking with authentic samples can confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
